molecular formula C12H16FNO B311088 3-fluoro-N-(3-methylbutyl)benzamide

3-fluoro-N-(3-methylbutyl)benzamide

Cat. No.: B311088
M. Wt: 209.26 g/mol
InChI Key: AHTZYGTWBKAYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by a fluorine atom at the 3-position of the benzene ring and a 3-methylbutyl group attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and catalysis. The fluorine substituent enhances electronic properties and metabolic stability, while the branched 3-methylbutyl chain contributes to lipophilicity and steric effects, influencing solubility and intermolecular interactions.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-fluoro-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C12H16FNO/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)

InChI Key

AHTZYGTWBKAYDF-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC(=CC=C1)F

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (Reference) Benzamide Substituent Amide Substituent MW (g/mol) logP Biological Activity
Target Compound 3-Fluoro 3-Methylbutyl ~235 ~2.5 N/A
2-Iodo-3-methyl-N-(3-methylbutyl)benzamide 2-Iodo, 3-methyl 3-Methylbutyl
3-Fluoro-N-(2-(trifluoromethyl)phenyl)benzamide 3-Fluoro 2-(Trifluoromethyl)phenyl ~3.5 Supramolecular interactions
3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide 3-Fluoro 1-Propylpyrazole 247.27 2.4568

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